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Compound of Interest

Compound Name: Dot1L-IN-1 TFA

Cat. No.: B10819861 Get Quote

A Comparative Guide to Dot1L Inhibitor Crystal
Structures
The DOT1L (disruptor of telomeric silencing 1-like) enzyme, a histone H3 lysine 79 (H3K79)

methyltransferase, is a key player in gene expression regulation. Its misregulation is critically

implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias, making

it a significant target for therapeutic intervention. The development of small-molecule inhibitors

for DOT1L has been heavily guided by structural biology, with numerous crystal structures of

the enzyme in complex with various inhibitors providing atomic-level insights into their binding

mechanisms.

This guide provides a comparative analysis of several key Dot1L inhibitor crystal structures,

detailing their binding affinities, structural parameters, and the experimental methods used for

their characterization.

Quantitative Comparison of Dot1L Inhibitor
Structures
The following table summarizes crystallographic and binding data for several representative

Dot1L inhibitors. These compounds, while often sharing a common scaffold that mimics the S-

adenosylmethionine (SAM) cofactor, exhibit a range of potencies and distinct interaction

patterns within the Dot1L active site.
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PDB ID
Inhibitor
Name/Code

Resolution
(Å)

IC₅₀ (nM) Kᵢ (nM)

Binding
Mode
Highlights
& Key
Interactions

4HRA EPZ004777 2.00 0.5 0.3

SAM-

competitive;

adenine

moiety

mimics SAM,

with the alkyl-

amine tail

extending

into the

lysine-binding

channel.

4ER7 SGC0946 2.20 - -

Analogue of

EPZ004777,

demonstrates

remodeling of

the catalytic

site.

3SR4 Compound 1 2.50 38 -

N6-methyl

group on the

adenine ring

provides high

selectivity by

fitting into a

unique

hydrophobic

cavity.[1][2]

6TEN Compound

11

2.21 <1 - Optimized

from a high-

throughput

screening hit,
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showing

subnanomola

r potency.

5DRT CPD2 2.69 - -

Binds to an

induced

pocket

adjacent to

the main

SAM-binding

site.[3][4]

5MVS Compound 1 2.10 190 -

Fragment-

linking

approach;

binds in the

presence of

adenosine,

forming a

ternary

complex.[5]

[6]

5D26 Compound 7 1.85 4 0.4

Potent

inhibitor

developed via

fragment

linking,

combining an

adenosine

pocket binder

with an

induced

cavity binder.

[6]
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Structural Insights into Inhibitor Binding and
Selectivity
Analysis of the co-crystal structures reveals several key themes in Dot1L inhibition:

SAM-Competitive Inhibition: The majority of potent Dot1L inhibitors, including the pioneering

compound EPZ004777, are SAM-competitive.[7] They typically feature a nucleoside-like

scaffold that occupies the adenosine-binding pocket of the cofactor binding site. The

variability and selectivity of these inhibitors often arise from modifications that extend into

adjacent hydrophobic pockets or the substrate-binding channel.

Induced-Fit Pockets: Some inhibitors achieve their potency and novelty by binding to an

"induced pocket" not present in the apo- or SAM-bound enzyme structure.[4] This was a key

discovery that opened new avenues for inhibitor design beyond direct SAM mimetics.[3][4]

Selectivity Determinants: The structure of Dot1L in complex with inhibitor 3SR4 provided

crucial insights into achieving selectivity over other methyltransferases. A methyl group on

the N6 position of the adenine mimic fits perfectly into a nearby hydrophobic pocket, an

interaction that would cause steric clashes or disrupt hydrogen bonds in other

methyltransferases.[1][2]

Fragment-Based and Linking Approaches: The development of highly potent inhibitors like

compound 7 (PDB: 5D26) demonstrates the power of fragment-linking strategies.[6] By

identifying separate fragments that bind to the adenosine pocket and an induced pocket,

researchers were able to link them to create a novel, high-affinity molecule whose binding

mode was confirmed by crystallography.[5][6]

Experimental Methodologies
The characterization of these inhibitors and the determination of their crystal structures involve

a standardized workflow.

The process begins with the production of the Dot1L protein, followed by crystallization trials

with the inhibitor, and finally, structure determination using X-ray diffraction.
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Generalized workflow for determining Dot1L-inhibitor co-crystal structures.

Protein Expression and Purification: The catalytic domain of human Dot1L (typically residues

1-416 or similar) is expressed in E. coli. The protein is then purified using a combination of

affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion

chromatography to obtain a homogenous, high-purity sample suitable for crystallization.

Crystallization: The purified Dot1L protein is concentrated and mixed with a molar excess of

the inhibitor. This complex is then subjected to crystallization screening using vapor diffusion

methods (sitting or hanging drop) with various commercially available or custom-made

screens to find conditions that yield diffraction-quality crystals.

X-ray Diffraction and Structure Determination: Crystals are cryo-protected and flash-cooled

in liquid nitrogen. X-ray diffraction data are collected, often at a synchrotron source.[8] The
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structure is typically solved by molecular replacement using a previously determined Dot1L

structure as a search model. Iterative cycles of manual model building and computational

refinement are performed to finalize the atomic model of the Dot1L-inhibitor complex.[2]

Enzymatic Assays (IC₅₀ Determination): The inhibitory potency (IC₅₀) is commonly measured

using a radiometric assay that quantifies the transfer of a tritiated methyl group from the

cofactor ([³H]-SAM) to a histone H3 substrate. The reaction progress is monitored by

capturing the radiolabeled histones on filter paper and measuring the incorporated

radioactivity with a scintillation counter. Assays are run across a range of inhibitor

concentrations to determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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